molecular formula C16H21N B12522997 (E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine CAS No. 652984-83-3

(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine

Cat. No.: B12522997
CAS No.: 652984-83-3
M. Wt: 227.34 g/mol
InChI Key: ZJHMHTLYCJMELU-UHFFFAOYSA-N
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Description

(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a cyclohexene ring and a methanimine group attached to a phenyl ring substituted with a propan-2-yl group

Properties

CAS No.

652984-83-3

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1-cyclohex-2-en-1-yl-N-(4-propan-2-ylphenyl)methanimine

InChI

InChI=1S/C16H21N/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14/h4,6,8-14H,3,5,7H2,1-2H3

InChI Key

ZJHMHTLYCJMELU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=CC2CCCC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine typically involves the condensation reaction between cyclohex-2-en-1-amine and 4-(propan-2-yl)benzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. Common solvents used in this reaction include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration of the phenyl ring.

Major Products

    Oxidation: Formation of oxime or nitrile derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclohexene and phenyl rings may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(Cyclohex-2-en-1-yl)-N-[4-(methyl)phenyl]methanimine
  • (E)-1-(Cyclohex-2-en-1-yl)-N-[4-(ethyl)phenyl]methanimine
  • (E)-1-(Cyclohex-2-en-1-yl)-N-[4-(tert-butyl)phenyl]methanimine

Uniqueness

(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine is unique due to the presence of the propan-2-yl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Biological Activity

(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine, also known by its chemical structure C16H21N, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

The compound is characterized by its unique structure, which includes a cyclohexene ring and an imine functional group. Below is a summary of its physical and chemical properties:

PropertyValue
Molecular FormulaC16H21N
Molecular Weight241.35 g/mol
Density1.051 g/cm³
Boiling Point385 °C at 760 mmHg
Flash Point165.3 °C

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, including Mycobacterium abscessus and other mycobacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.78 μM, indicating potent antimicrobial efficacy .

Anti-inflammatory Effects

In vivo studies have demonstrated that related compounds can significantly reduce levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in models induced by lipopolysaccharides (LPS). This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assessments against various mammalian cell lines have shown that certain derivatives do not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development . This is critical for any compound being considered for therapeutic use.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of phenylalanine amides related to the target compound reported successful derivatization leading to enhanced biological activity. The synthesized compounds were characterized using techniques such as X-ray crystallography and chiral HPLC to confirm their structural integrity and stereochemistry .

Case Study 2: In Vitro Profiling

Another investigation into the in vitro activity of derivatives similar to this compound revealed that modifications to the molecular scaffold could lead to improved efficacy against M. abscessus. The study highlighted structure-activity relationships (SAR) that could guide future synthetic efforts aimed at optimizing biological activity .

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